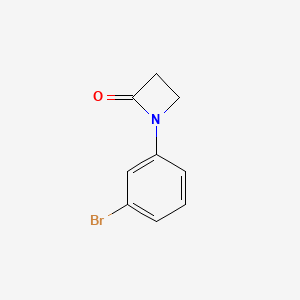

1-(3-Bromophenyl)azetidin-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

1-(3-bromophenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-2-1-3-8(6-7)11-5-4-9(11)12/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBBPRFERILTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857267 | |

| Record name | 1-(3-Bromophenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38560-28-0 | |

| Record name | 1-(3-Bromophenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of 1 3 Bromophenyl Azetidin 2 One and Its Derivatives

Established Methodologies for Azetidin-2-one (B1220530) Ring Formation

The construction of the strained four-membered azetidin-2-one ring has been a subject of extensive research, leading to the development of several powerful synthetic methods. These strategies can be broadly categorized into cycloaddition reactions and other cyclization methods.

Staudinger Reaction and [2+2] Cycloaddition Approaches

The Staudinger reaction, discovered by Hermann Staudinger in 1907, remains one of the most general and widely employed methods for the synthesis of β-lactams. wikipedia.orgmdpi.com This reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. wikipedia.orgresearchgate.net The ketene can be generated in situ from an acyl chloride in the presence of a tertiary amine, or from α-diazoketones. sigmaaldrich.com The reaction proceeds through a zwitterionic intermediate, and the stereochemical outcome can be influenced by various factors, including the nature of the reactants, the solvent, and the reaction temperature. researchgate.netnih.gov

The general mechanism involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate which then undergoes ring closure to yield the β-lactam. wikipedia.org The versatility of the Staudinger synthesis allows for the preparation of a wide range of substituted azetidin-2-ones by varying the substituents on both the ketene and the imine. mdpi.com For instance, the reaction of chloroacetyl chloride with various Schiff bases in the presence of triethylamine (B128534) is a common route to 3-chloro-azetidin-2-ones. mdpi.comnih.gov

Beyond the classic Staudinger reaction, other [2+2] cycloaddition approaches have also been developed. These include the reaction of isocyanates with alkenes, which provides an alternative route to the β-lactam core. acs.org Photochemical [2+2] cycloadditions have also been explored for the synthesis of strained four-membered rings. arkat-usa.org

Other Cyclization Methods for Azetidin-2-one Synthesis

While cycloaddition reactions are prevalent, several other cyclization strategies have proven effective for the synthesis of the azetidin-2-one ring. One common approach is the intramolecular cyclization of β-amino acids or their derivatives. This method involves the formation of an amide bond between the amine and the carboxylic acid functionalities to close the four-membered ring. Dehydrating agents are often employed to facilitate this cyclization.

Another notable method is the Kinast-Tietze reaction, which involves the intramolecular cyclization of β-amino esters. Furthermore, ring expansion reactions of smaller heterocycles, such as aziridines, can also lead to the formation of azetidin-2-ones. chemsynthesis.com Intramolecular 1,3-dipolar cycloaddition reactions of nitrile oxides tethered to an alkene have also been successfully employed to construct fused tricyclic β-lactam systems. organic-chemistry.org The choice of the synthetic route often depends on the desired substitution pattern on the azetidin-2-one ring and the availability of starting materials.

Synthesis of 1-(3-Bromophenyl)azetidin-2-one Core Structure

The synthesis of the core structure, this compound, can be efficiently achieved through the Staudinger [2+2] cycloaddition. This reaction would typically involve the reaction of a suitable ketene precursor with an imine derived from 3-bromoaniline (B18343).

A plausible and commonly employed route involves the reaction of an imine, formed from the condensation of 3-bromoaniline with an appropriate aldehyde (e.g., formaldehyde (B43269) or a derivative thereof), with a ketene generated in situ. For the unsubstituted azetidin-2-one ring, the ketene can be generated from acetyl chloride and a base like triethylamine.

A more direct and frequently used method for introducing a halogen at the C3 position involves the use of a haloacetyl halide. For instance, the reaction of an imine of 3-bromoaniline with chloroacetyl chloride in the presence of a base like triethylamine would yield 3-chloro-1-(3-bromophenyl)azetidin-2-one. This 3-chloro substituent can then be reductively removed if the unsubstituted C3 position is desired, or it can serve as a handle for further functionalization.

The general reaction scheme for the synthesis of a 3-chloro-1-(3-bromophenyl)azetidin-2-one, a common precursor, is as follows:

Scheme 1: General synthesis of 3-chloro-1-(3-bromophenyl)azetidin-2-one via Staudinger cycloaddition.

This approach is highly versatile, as the aromatic aldehyde used to form the Schiff base can be varied to introduce substituents at the C4 position of the azetidin-2-one ring.

Derivatization Strategies for this compound Analogs

The this compound scaffold is a versatile platform for the development of a wide range of analogs. The bromine atom on the phenyl ring and the reactive positions on the azetidin-2-one ring (C3 and C4) provide multiple sites for chemical modification.

Introduction of Substituents at C-3 and C-4 Positions of the Azetidin-2-one Ring

The C3 and C4 positions of the azetidin-2-one ring are prime targets for introducing structural diversity. As mentioned, the Staudinger reaction itself allows for the incorporation of substituents at these positions by selecting appropriately substituted ketenes and imines.

For instance, using substituted acetyl chlorides (e.g., phenoxyacetyl chloride) in the Staudinger reaction can introduce an aryloxy group at the C3 position. researchgate.net Similarly, a wide variety of aldehydes can be used to form the initial imine, leading to diverse substituents at the C4 position. rsc.org

Further modifications can be carried out on the pre-formed azetidin-2-one ring. For example, a 3-chloro substituent, introduced using chloroacetyl chloride, can be displaced by various nucleophiles to introduce new functional groups. The C4 position can also be functionalized post-cyclization through various chemical transformations.

Coupling with Heterocyclic Moieties (e.g., Pyrazole (B372694), Thiazole, Oxadiazole, Thiadiazole, Imidazole, Pyridine, Coumarin)

A significant strategy in medicinal chemistry is the hybridization of different pharmacophores to create novel molecules with enhanced or synergistic biological activities. The this compound core is an excellent substrate for coupling with various heterocyclic moieties. The bromine atom on the phenyl ring is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of a vast array of heterocyclic systems.

Furthermore, the azetidin-2-one ring itself can be directly linked to heterocyclic systems. This is often achieved by preparing an imine that already contains the desired heterocycle and then performing a Staudinger cycloaddition. For example, Schiff bases derived from heterocyclic aldehydes or amines can be used to synthesize azetidin-2-ones bearing pyrazole, thiazole, oxadiazole, thiadiazole, imidazole, pyridine, or coumarin (B35378) rings. mdpi.commdpi.comchemsynthesis.com

Below is a table summarizing some of the heterocyclic moieties that have been successfully coupled to the azetidin-2-one scaffold, often through the formation of a Schiff base intermediate followed by cycloaddition.

| Heterocyclic Moiety | General Synthetic Approach | Key Intermediates | Representative References |

|---|---|---|---|

| Pyrazole | Condensation of a pyrazole-containing aldehyde or amine to form a Schiff base, followed by Staudinger cycloaddition. | Pyrazole-4-carboxaldehyde, 5-amino-3-methyl-1-phenylpyrazole | chemsynthesis.com |

| Thiazole | Reaction of a thiazole-containing Schiff base with an appropriate ketene precursor. | 2-Aminothiazole derivatives | mdpi.comnih.gov |

| Oxadiazole | Cycloaddition of a Schiff base bearing a 1,3,4-oxadiazole (B1194373) ring with chloroacetyl chloride. | 5-Aryl-1,3,4-oxadiazole-2-amines | |

| Thiadiazole | Staudinger reaction involving a thiadiazole-substituted imine. | 5-Aryl-1,3,4-thiadiazole-2-amines | |

| Imidazole | Synthesis often involves the use of imidazole-containing aldehydes or amines in the formation of the initial imine. | Imidazole-4-carboxaldehyde | researchgate.net |

| Pyridine | Condensation of aminopyridines with aromatic aldehydes to form Schiff bases, followed by cycloaddition. | 2-Aminopyridine, 4-aminopyridine | mdpi.com |

| Coumarin | Cyclocondensation of coumarin-based Schiff bases with chloroacetyl chloride. | 4-Amino-coumarin derivatives |

Mannich Reactions in Azetidin-2-one Synthesis

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group. libretexts.org In the context of azetidin-2-one synthesis, the Mannich reaction and its variants provide a convergent and efficient route to construct the β-lactam ring. This typically involves the reaction of an enolate or its equivalent with an imine, which serves as the electrophile. libretexts.orgacs.org

A notable application of this strategy is the reductive Mannich-type reaction. For instance, a rhodium-catalyzed reductive Mannich-type reaction of α,β-unsaturated esters with various imines has been developed for the synthesis of syn-β-lactams. acs.orgnih.gov In this process, a rhodium-hydride complex, generated in situ from RhCl(PPh₃)₃ and Et₂Zn, catalyzes the 1,4-reduction of the α,β-unsaturated ester. acs.orgnih.gov The resulting rhodium enolate then acts as a Reformatsky-type reagent, reacting with imines to afford syn-β-lactams in good to excellent yields and with high diastereoselectivity. acs.orgnih.gov

The general mechanism of the Mannich reaction begins with the formation of an iminium ion from an amine and a carbonyl compound, often formaldehyde. libretexts.org A compound containing an acidic proton, such as a carbonyl compound in its enol form, then acts as a nucleophile, attacking the iminium ion to form a β-amino carbonyl compound, known as a Mannich base. libretexts.org Reactions involving pre-formed imines (Schiff bases) and α-methylene carbonyl compounds are also classified as Mannich reactions. libretexts.org

The versatility of the Mannich reaction is further demonstrated in the synthesis of various biologically active molecules. It has been employed in the synthesis of natural products like alkaloids and antibiotics, as well as medicinal compounds such as fluoxetine (B1211875) and tramadol. libretexts.org

Recent advancements have also focused on the development of catalytic, asymmetric Mannich reactions to produce enantiomerically enriched β-lactams. For example, copper(I)-catalyzed asymmetric Mannich-type reactions have been utilized for the synthesis of chiral β-lactams. acs.org In one such approach, propargyl copper(I) species, generated through γ-deprotonation, react with aldimines in an α-selective Mannich-type reaction, which is a key step in a cascade cyclization to form chiral β-lactams. acs.org

Furthermore, organocatalytic enantioselective Mannich reactions have been developed. For instance, the γ-position-selective Mannich reaction of β-ketocarbonyl derivatives can be achieved with high enantioselectivity, providing access to δ-amino β-ketocarbonyl compounds which are precursors to various nitrogen-containing heterocycles, including lactams. nih.gov

Table 1: Examples of Mannich-Type Reactions in β-Lactam Synthesis

| Catalyst/Reagent | Reactants | Product Type | Selectivity | Reference |

| RhCl(PPh₃)₃ / Et₂Zn | α,β-Unsaturated ester, Imine | syn-β-Lactam | High diastereoselectivity | acs.orgnih.gov |

| Copper(I)-bisphosphine complex | Pyrazoleamide of but-2-ynoic acid, Aldimine | Chiral β-lactam | High enantioselectivity | acs.org |

| Organocatalyst | β-Ketocarbonyl derivative, Imine | δ-Amino β-ketocarbonyl | High enantioselectivity | nih.gov |

Stereochemical Control in Azetidin-2-one Synthesis

The biological activity of β-lactam-containing compounds is often highly dependent on their stereochemistry. unipv.it Therefore, controlling the stereochemical outcome of the synthesis of the azetidin-2-one ring is of paramount importance. unipv.itacs.org Several strategies have been developed to achieve stereoselective synthesis of azetidin-2-ones, including the use of chiral auxiliaries, chiral catalysts, and substrate-controlled diastereoselective reactions.

One of the most successful methods for asymmetric β-lactam synthesis is the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene with an imine. tandfonline.comresearchgate.net Stereochemical control in the Staudinger reaction can be achieved by using chiral auxiliaries attached to either the ketene or the imine. tandfonline.comnih.gov

For example, enantiopure oxazolidinones derived from amino acids have been widely used as chiral auxiliaries. nih.gov When attached to the ketene precursor, these auxiliaries can direct the stereochemical course of the cycloaddition with high diastereoselectivity. researchgate.netnih.gov For instance, chiral oxazolidin-2-ones derived from D-mannitol have been shown to be effective in the diastereoselective synthesis of cis-β-lactams via the Staudinger reaction. tandfonline.comresearchgate.net The use of a cyclohexylidene-containing auxiliary, in this case, led to better yields and stereoselectivity compared to an isopropylidene-containing one. tandfonline.comresearchgate.net

Another approach involves the use of chiral imines. nih.gov Chiral imines can be prepared from chiral amines or aldehydes, although imines derived from chiral aldehydes often lead to higher diastereoselectivity. nih.gov The reaction of these chiral imines with ketenes can produce β-lactams with a high degree of stereocontrol. nih.govthieme-connect.com For example, a chiral, oxidatively removable auxiliary, p-methoxyphenethyl (PMPE), has been used on the imine nitrogen to achieve double diastereoselection in the Staudinger reaction, leading to the formation of trans-substituted β-lactams. thieme-connect.com

The ester enolate-imine cyclocondensation is another powerful method for the asymmetric synthesis of β-lactams. nih.gov In this reaction, a chiral ester auxiliary is used to induce stereoselectivity. Chiral lithium enolates generated from N,N-bis(silyl)glycinates have been reacted with imines to produce trans-3-amino-β-lactams with excellent enantiopurity. nih.gov Menthyl and 2-phenylcyclohexyl esters have proven to be particularly effective chiral auxiliaries in this transformation. nih.gov

Gold-catalyzed intramolecular oxidation of alkynes offers a modern and flexible route to chiral azetidin-3-ones, which are structural isomers of β-lactams. nih.gov This method allows for the synthesis of chiral azetidin-3-ones with high enantiomeric excess from readily accessible chiral N-propargylsulfonamides. nih.gov

Recent developments also include the use of organocatalysis for the enantioselective synthesis of azetidine (B1206935) derivatives. acs.org For example, a grind-promoted solvent-free Michael addition followed by an oxidative cyclization has been used for the stereoselective construction of highly functionalized azetidines. acs.org

Table 2: Strategies for Stereochemical Control in Azetidin-2-one Synthesis

| Method | Key Feature | Typical Product Stereochemistry | Reference |

| Staudinger Reaction with Chiral Auxiliary | Chiral oxazolidinone on ketene | cis-β-Lactam | tandfonline.comresearchgate.net |

| Staudinger Reaction with Chiral Imine | Chiral p-methoxyphenethyl (PMPE) group | trans-β-Lactam | thieme-connect.com |

| Ester Enolate-Imine Cyclocondensation | Chiral ester auxiliary (e.g., menthyl) | trans-3-Amino-β-lactam | nih.gov |

| Gold-Catalyzed Cyclization | Chiral N-propargylsulfonamides | Chiral Azetidin-3-one | nih.gov |

| Organocatalytic Cycloaddition | Grind-promoted Michael addition and oxidative cyclization | Highly functionalized azetidines | acs.org |

Spectroscopic Characterization and Conformational Analysis of 1 3 Bromophenyl Azetidin 2 One Scaffolds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a definitive map of the carbon framework of a molecule. Each unique carbon atom in 1-(3-Bromophenyl)azetidin-2-one gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the β-lactam ring is a key diagnostic signal, appearing significantly downfield (typically in the range of 160-180 ppm) due to the strong deshielding effect of the double bond to oxygen. libretexts.org The carbons of the azetidinone ring's methylene (B1212753) groups resonate at higher field strengths compared to the aromatic carbons.

The carbon atoms of the bromophenyl ring show a characteristic pattern of signals in the aromatic region (approximately 110-140 ppm). libretexts.org The carbon atom directly bonded to the bromine (C-Br) exhibits a chemical shift influenced by the heavy atom effect of bromine.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O (β-lactam) | 160 - 180 |

| Aromatic C-Br | ~122 |

| Aromatic CH | 115 - 140 |

| Azetidinone CH₂ | 40 - 60 |

Note: The exact chemical shifts are dependent on the solvent and referencing standard.

Advanced NMR Techniques (e.g., ¹⁵N NMR, 2D NMR, NOESY) for Detailed Structural and Stereochemical Assignment

To gain deeper insights into the structure and stereochemistry, advanced NMR techniques are employed.

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom in the azetidinone ring. The chemical shift of the nitrogen is sensitive to the geometry and substitution of the β-lactam ring. ipb.pt The ¹⁵N resonance for an azetidine (B1206935) nitrogen is typically found at a specific chemical shift relative to a standard like anhydrous ammonia. ipb.pt

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity. COSY spectra reveal proton-proton coupling networks, confirming the relationships between the protons on the azetidinone ring. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining spatial relationships between atoms. youtube.com By detecting through-space interactions between protons that are close to each other, NOESY experiments can help to define the conformation of the molecule, including the relative orientation of the bromophenyl ring with respect to the azetidinone ring. youtube.comdiva-portal.org

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., β-lactam Carbonyl)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The most prominent and diagnostic feature in the IR spectrum of this compound is the absorption band corresponding to the stretching vibration of the β-lactam carbonyl group (C=O).

This band is typically observed at a relatively high frequency, often in the range of 1730-1770 cm⁻¹. pg.edu.pl The high frequency is a hallmark of the strained four-membered ring system of the azetidinone, which increases the energy required to stretch the carbonyl bond. researchgate.net The presence of an aromatic substituent on the nitrogen atom can also influence the exact position of this absorption. spectroscopyonline.com Other characteristic bands in the IR spectrum include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| β-lactam C=O Stretch | 1730 - 1770 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C-N Stretch | 1300 - 1400 | Medium-Weak |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) with approximately equal intensities. miamioh.edu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could involve cleavage of the β-lactam ring, leading to the formation of characteristic fragment ions. libretexts.org For instance, the loss of a CO group (28 Da) or cleavage of the bond between the nitrogen and the phenyl ring are plausible fragmentation routes. libretexts.orgchemguide.co.uk

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (relative to Bromine isotope) | Significance |

| [M]⁺ | Calculated Molecular Weight | Molecular Ion |

| [M+2]⁺ | MW + 2 | Isotopic peak due to ⁸¹Br |

| Fragment Ions | Various | Structural information from cleavage patterns |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. This comparison serves as a crucial validation of the compound's empirical and, by extension, its molecular formula. For this compound (C₉H₈BrNO), the theoretical percentages of carbon, hydrogen, bromine, and nitrogen can be precisely calculated. Close agreement between the experimental and calculated values provides strong evidence for the purity and correct identification of the synthesized compound.

X-ray Crystallography for Solid-State Structural Determination and Conformational Insights

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and packing within the crystal lattice. Although the specific crystal structure of this compound has not been reported in the surveyed literature, a detailed analysis of its close structural isomers, particularly 1-(4-bromophenyl)azetidin-2-one (B1281919) and 1-(2-bromophenyl)azetidin-2-one, offers significant insights into the expected solid-state conformation of the target molecule.

The crystal structure of the para-substituted isomer, 1-(4-bromophenyl)azetidin-2-one, has been determined, revealing a monoclinic crystal system with the space group P2₁/a. rsc.org In this structure, both the β-lactam ring and the phenyl ring are essentially planar. rsc.org The planarity of the four-membered azetidinone ring is a characteristic feature, though slight deviations can occur depending on the substituents. The dihedral angle between the plane of the β-lactam ring and the phenyl ring is a critical conformational parameter. For 1-(4-bromophenyl)azetidin-2-one, the torsion angle about the N-C(phenyl) bond is a mere 5.5°, indicating a high degree of coplanarity between the two ring systems. rsc.org This near-planar arrangement suggests a significant degree of electronic communication between the phenyl ring and the lactam nitrogen.

Similarly, studies on the ortho-substituted isomer, 1-(2-bromophenyl)azetidin-2-one, also show that the β-lactam and phenyl rings are coplanar in the solid state. This contrasts with its less-strained γ-lactam analog, 1-(2-bromophenyl)pyrrolidin-2-one, where the rings adopt a substantially non-planar conformation with a dihedral angle of 72°. iucr.org The planarity in the azetidinone derivative is maintained despite the potential for steric hindrance from the ortho-bromo substituent, highlighting the strong preference for a planar conformation in this scaffold.

Based on these findings for the ortho and para isomers, it is highly probable that this compound also adopts a largely planar conformation in the solid state, with the azetidin-2-one (B1220530) ring and the 3-bromophenyl group being nearly coplanar. The electronic and steric effects of the bromine atom in the meta position are not expected to induce a significant twist between the two ring systems.

The crystal packing of these molecules is influenced by intermolecular interactions. In related structures, such as those of a series of 1-(3,4,5-trimethoxyphenyl)azetidin-2-ones, intramolecular C-H···O hydrogen bonds between the phenyl ring and the lactam carbonyl group are observed, which contribute to the stabilization of the planar conformation. youtube.comiucr.org Similar interactions, along with intermolecular forces, would be expected to dictate the crystal lattice of this compound.

A comparative table of the crystallographic data for the isomeric bromophenylazetidinones is presented below to highlight the similarities.

| Compound | Crystal System | Space Group | Cell Parameters | Ring-Ring Torsion Angle |

| 1-(4-Bromophenyl)azetidin-2-one rsc.org | Monoclinic | P2₁/a | a = 10.175 Å, b = 7.403 Å, c = 11.804 Å, β = 99.8° | 5.5° |

| 1-(2-Bromophenyl)azetidin-2-one iucr.org | Monoclinic | C2/c | a= 15.91 Å, b= 7.70 Å, c= 14.48 Å, β= 103.84° | Coplanar |

The detailed bond lengths and angles within the this compound molecule are expected to be in close agreement with those observed for the 4-bromo isomer, with minor variations attributable to the different substitution pattern on the phenyl ring.

Computational Chemistry and Molecular Modeling Insights for 1 3 Bromophenyl Azetidin 2 One Derivatives

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. For 1-(3-Bromophenyl)azetidin-2-one and its derivatives, these calculations provide insights into molecular stability, reactivity, and the nature of intramolecular interactions.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govdergipark.org.tr The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. dergipark.org.tr The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. pmf.unsa.ba For azetidin-2-one (B1220530) derivatives, DFT calculations help in understanding how different substituents on the phenyl ring or the lactam ring influence these electronic properties. This information is crucial for predicting how the molecule will interact with biological macromolecules. nih.govpmf.unsa.ba

Other calculated quantum chemical descriptors include the electrostatic potential (ESP), which maps the charge distribution on the molecular surface, identifying regions prone to electrophilic or nucleophilic attack. Chemical hardness and softness are also derived from HOMO-LUMO energies and are associated with the stability and reactivity of the molecule. pmf.unsa.ba

Table 1: Representative Quantum Chemical Descriptors for Azetidin-2-one Derivatives

| Descriptor | Typical Calculated Value | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.5 eV | Electron-donating capability |

| ELUMO | -1.0 to -2.0 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 eV | Chemical reactivity and stability pmf.unsa.ba |

| Dipole Moment | 2.0 to 4.0 Debye | Molecular polarity and interaction strength |

Note: These values are representative and can vary based on the specific derivative and computational method.

Molecular Docking Studies for Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for identifying potential biological targets for this compound derivatives and understanding the specific interactions that stabilize the ligand-receptor complex.

Azetidin-2-one derivatives have been investigated as inhibitors for various protein targets, including the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govdovepress.com Docking simulations place the azetidinone derivative into the active site of EGFR, and a scoring function is used to estimate the binding affinity, typically expressed in kcal/mol. dovepress.com The results of these simulations reveal the binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the protein's active site. nih.gov

For instance, in docking studies against the EGFR kinase domain (PDB ID: 1M17), the azetidin-2-one core can act as a scaffold. dovepress.com The 3-bromophenyl group can form hydrophobic interactions within the binding pocket, while the carbonyl oxygen of the β-lactam ring may act as a hydrogen bond acceptor. Understanding these interactions is vital for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors. dovepress.com

Table 2: Predicted Interactions of a 1-(Aryl)azetidin-2-one Derivative with EGFR Kinase Domain

| Amino Acid Residue | Interaction Type | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Met793 | Hydrogen Bond (with lactam C=O) | -10.5 to -11.5 |

| Leu718 | Hydrophobic | |

| Val726 | Hydrophobic | |

| Ala743 | Hydrophobic | |

| Lys745 | Hydrogen Bond |

Note: Interacting residues and binding energies are illustrative, based on studies of similar inhibitors with the EGFR active site. dovepress.com

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time. tmc.edu MD simulations are performed on the docked ligand-receptor complex, treating it as a dynamic system and simulating the movements of its atoms over a specific period, often in nanoseconds (ns). researchgate.netnih.gov

The stability of the complex is assessed by analyzing several parameters from the simulation trajectory. The Root Mean Square Deviation (RMSD) of the protein and ligand atoms is calculated to monitor conformational changes. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. researchgate.netnih.gov Another important parameter is the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of different parts of the protein and ligand. researchgate.net Regions with high RMSF values are more flexible, while lower values indicate stability.

Table 3: Key Parameters from Molecular Dynamics Simulation of a Ligand-EGFR Complex

| Parameter | Typical Observation | Interpretation |

|---|---|---|

| RMSD (Protein backbone) | Converges to < 3 Å | The protein structure is stable upon ligand binding. researchgate.net |

| RMSD (Ligand) | Stable fluctuation after initial equilibration | The ligand maintains a stable binding pose. researchgate.net |

| RMSF (Active site residues) | Low fluctuation (< 2 Å) | Key interacting residues are stable and not highly flexible. |

In-Silico Prediction of Pharmacokinetic Properties (e.g., ADME)

The journey of a drug molecule through the body is governed by its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). Predicting these properties early in the drug discovery process is essential to avoid late-stage failures. In-silico tools like SwissADME and ADMETLab provide rapid predictions of these crucial parameters based on the molecule's structure. mdpi.comnih.govtaylorfrancis.com

For this compound, these tools can calculate various physicochemical descriptors to assess its drug-likeness. Lipinski's "Rule of Five" is a widely used guideline to evaluate if a compound has properties that would make it a likely orally active drug. mdpi.com It considers parameters such as molecular weight (MW < 500), lipophilicity (LogP < 5), number of hydrogen bond donors (< 5), and acceptors (< 10).

Other important predicted properties include the Topological Polar Surface Area (TPSA), which is related to membrane permeability, and water solubility (LogS). The "BOILED-Egg" model provided by SwissADME can visually predict a molecule's passive gastrointestinal absorption and brain penetration. xisdxjxsu.asia These predictions help in identifying potential liabilities of a compound, such as poor absorption or inability to cross the blood-brain barrier, allowing for structural modifications to improve its pharmacokinetic profile. mdpi.comresearchgate.net

Table 4: Predicted ADME and Physicochemical Properties for this compound

| Property/Rule | Predicted Value/Status | Significance |

|---|---|---|

| Molecular Weight | ~226 g/mol | Fulfills Lipinski's rule (<500) |

| LogP (Lipophilicity) | ~2.3 | Fulfills Lipinski's rule (<5) |

| Hydrogen Bond Donors | 0 | Fulfills Lipinski's rule (<5) |

| Hydrogen Bond Acceptors | 1 | Fulfills Lipinski's rule (<10) |

| TPSA | ~29.1 Ų | Indicates good potential for cell permeability |

| GI Absorption | High | Likely to be well-absorbed from the gut |

Note: These values are estimations based on the chemical structure and may vary slightly between different prediction algorithms.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure and conformation of a molecule are critical to its biological activity, as they determine how it fits into the binding site of a target protein. Conformational analysis of this compound derivatives can be performed using both computational methods and experimental techniques like X-ray crystallography.

Intramolecular interactions, such as C-H···O hydrogen bonds between the phenyl ring and the lactam carbonyl, can further stabilize certain conformations. iucr.org Understanding the preferred low-energy conformations is essential, as it is often the bioactive conformation that is responsible for the molecule's interaction with its biological target. Computational conformational searches can explore the potential energy surface of the molecule to identify stable conformers, which can then be used for more accurate molecular docking and dynamics studies.

Table 5: Key Geometric Parameters for Substituted Azetidin-2-one Rings

| Geometric Parameter | Typical Range | Significance |

|---|---|---|

| Lactam Ring Puckering | Nearly planar | A characteristic feature of the β-lactam core |

| C3-C4 Torsion Angle | Varies (-7° to 13°) | Defines relative stereochemistry of substituents iucr.org |

| N1-C(Aryl) Bond Rotation | Defines orientation of the phenyl ring | Influences interaction with receptor pocket |

Note: Values are based on crystallographic data of structurally related azetidin-2-one derivatives. iucr.orgiucr.org

Pharmacological Profiling and Biological Activities of 1 3 Bromophenyl Azetidin 2 One Analogs

Antimicrobial Activity

The four-membered β-lactam ring is a well-established pharmacophore, most famously present in penicillin and cephalosporin (B10832234) antibiotics. nih.govbepls.comderpharmachemica.com Analogs of 1-(3-Bromophenyl)azetidin-2-one leverage this structural feature, and derivatives have been synthesized and tested against a variety of microbial pathogens.

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Klebsiella pneumoniae, Pseudomonas aeruginosa)

Analogs of azetidin-2-one (B1220530) have demonstrated a range of antibacterial activities, with efficacy being highly dependent on the specific substitutions on the core ring structure. For instance, a series of 3-phenoxy-4-(substituted phenyl)-1-(3'-bromo-4'-methoxy benzamide)azetidin-2-ones were evaluated for their antibacterial potential. researchgate.net Certain compounds within this series, such as 3b, 3c, and 3h, exhibited promising activity when compared against the standard drug ciprofloxacin. researchgate.net

In another study, N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide was identified as a potent antimicrobial agent. ptfarm.pl Specifically, a derivative featuring a bromo-substituted benzylidene portion (compound 9) showed the highest potency against the Gram-positive bacterium Staphylococcus aureus and the fungus Candida albicans. ptfarm.pl The antibacterial effects of azetidin-2-one derivatives have been documented against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. rdd.edu.iq The challenge of multidrug-resistant bacteria, such as Klebsiella pneumoniae, has also been a target for novel β-lactam compounds, which have shown potent activity against such strains. nih.govresearchgate.net However, not all derivatives show broad-spectrum activity; some synthesized N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were found to have negligible antibacterial action against S. aureus at concentrations up to 2 mM. nih.gov

| Compound Series/Derivative | Target Bacteria | Key Findings | Reference |

|---|---|---|---|

| 3-phenoxy-4-(substituted phenyl)-1-(3'-bromo-4'-methoxy benzamide)azetidin-2-ones (e.g., 3b, 3c, 3h) | General antibacterial screening | Showed good antibacterial activity compared to ciprofloxacin. | researchgate.net |

| Azetidinone derivative with bromo-substituted benzylidene (compound 9) | Staphylococcus aureus | Found to be the most potent antimicrobial agent against this strain in its series. | ptfarm.pl |

| General Azetidin-2-one derivatives | Staphylococcus aureus, Escherichia coli | Activity against both Gram-positive and Gram-negative bacteria confirmed. | rdd.edu.iq |

| Siderophore-conjugated cephalosporin (LCB10-0200) | Klebsiella pneumoniae | Showed potent antibacterial activity, including against beta-lactamase producing strains. | nih.gov |

| N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones | Staphylococcus aureus | Activity was considered negligible at concentrations up to 2 mM. | nih.gov |

Antifungal Efficacy (e.g., against Aspergillus niger, Penicillium rubrum, Fusarium javanicum)

The antifungal potential of azetidin-2-one analogs has been explored against several pathogenic fungi. Research has confirmed the activity of various derivatives against species like Aspergillus niger and Fusarium. wisdomlib.orgcabidigitallibrary.org For example, a study on 2-azetidinone derivatives showed that a compound with a bromo-benzylidene group was the most effective against Candida albicans. ptfarm.pl Further studies have demonstrated that certain organic compounds can inhibit the growth of Aspergillus niger and Fusarium roseum. cabidigitallibrary.org The susceptibility of Aspergillus and Fusarium species to certain antibacterial agents has been noted, although the minimum inhibitory concentrations (MICs) are often higher than those of standard antifungal drugs. nih.gov

| Compound Series/Derivative | Target Fungi | Key Findings | Reference |

|---|---|---|---|

| Azetidinone derivative with bromo-benzylidene | Candida albicans | Demonstrated the most potent activity in its series. | ptfarm.pl |

| Various azetidinone derivatives | Aspergillus niger, Fusarium spp. | Confirmed antifungal activity. | wisdomlib.orgcabidigitallibrary.org |

| Chloramphenicol | Aspergillus, Fusarium | Showed activity at relatively high concentrations. | nih.gov |

Antitubercular Activity

The fight against Mycobacterium tuberculosis has led researchers to investigate novel chemical scaffolds, including azetidin-2-ones. nih.govderpharmachemica.com Specific analogs of azetidin-2-one have shown moderate to good antitubercular activity. nih.gov In one study, two compounds, designated (4f) and (4g), exhibited significant efficacy against the Mtb H(37)Rv strain with Minimum Inhibitory Concentration (MIC) values of 1.56 µg/mL and 0.78 µg/mL, respectively. nih.gov The research suggested that the presence of a chloro substitution on an aryloxy acid component appeared to enhance the antimycobacterial activity within the tested series. nih.gov

Mechanisms of Antimicrobial Action

The primary mechanism of antibacterial action for azetidin-2-one compounds is well-established and relates to the inherent strain of the four-membered β-lactam ring. bepls.com This structural feature makes the ring susceptible to nucleophilic attack, allowing it to act as an effective acylating agent. bepls.com The main target of this acylation is a group of bacterial enzymes known as D,D-transpeptidases, or more commonly, penicillin-binding proteins (PBPs). derpharmachemica.com These enzymes are critical for the final step of bacterial cell wall biosynthesis, where they catalyze the cross-linking of peptidoglycan strands. derpharmachemica.com By acylating and inhibiting these enzymes, the azetidin-2-one derivatives prevent the proper construction of the cell wall, leading to a loss of structural integrity, cell lysis, and ultimately, bacterial death. derpharmachemica.com

Beyond this primary mechanism, some research suggests other potential targets. For example, the antitubercular and anti-inflammatory activity of certain azetidin-2-one analogs has been correlated with the inhibition of the Phospholipase A2 (PLA2) enzyme. nih.gov

Anticancer and Antiproliferative Activity

In addition to their antimicrobial properties, azetidin-2-one derivatives have emerged as a promising class of compounds for oncology research. nih.gov Their activity has been particularly noted against human breast cancer cell lines. nih.gov

Inhibition of Cancer Cell Proliferation (e.g., in MCF-7, MDA-MB-231 cell lines)

Azetidin-2-one analogs have demonstrated significant in vitro antiproliferative activity against both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines. nih.gov A series of novel 3-(prop-1-en-2-yl)azetidin-2-ones, designed as analogs of the natural antimitotic agent Combretastatin (B1194345) A-4, showed particularly potent activity. nih.gov Several compounds in this class (9h, 9q, 9r, 10p, 10r, and 11h) displayed IC₅₀ values in the low nanomolar range (10–33 nM) in MCF-7 cells, with similar potency observed in the MDA-MB-231 line (23–33 nM). nih.gov This level of activity was comparable to that of the reference compound, Combretastatin A-4. nih.gov

Similarly, a series of 3-vinyl-β-lactams were evaluated, with compound 7s, 4-[3-Hydroxy-4-methoxyphenyl]-1-(3,4,5-trimethoxyphenyl)-3-vinylazetidin-2-one, showing an IC₅₀ value of just 8 nM in MCF-7 cells. scilit.com

The mechanism behind this potent anticancer effect involves the disruption of microtubule dynamics. These azetidin-2-one derivatives act as tubulin polymerization inhibitors, interacting with the colchicine-binding site on tubulin. nih.govscilit.com This interference with microtubule function leads to a halt in the cell cycle at the G₂/M phase and ultimately induces apoptosis (programmed cell death), as confirmed by flow cytometry and immunofluorescence staining. nih.govscilit.comnih.gov The induction of apoptosis is further supported by observations of upregulated BAX and CASP3 gene expression and downregulated BCL-2 expression in treated cells. nih.gov

| Compound Series/Derivative | Cell Line | Activity (IC₅₀) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 3-(prop-1-en-2-yl)azetidin-2-ones (9h, 9q, 9r, etc.) | MCF-7 | 10-33 nM | Inhibition of tubulin polymerization; G₂/M phase cell cycle arrest; Induction of apoptosis. | nih.gov |

| 3-(prop-1-en-2-yl)azetidin-2-ones (9h, 9q, 9r, etc.) | MDA-MB-231 | 23-33 nM | nih.gov | |

| 3-vinylazetidin-2-one (Compound 7s) | MCF-7 | 8 nM | scilit.com | |

| N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide (Compound 17) | MCF-7 | 28.66 µM | Antiproliferative | ptfarm.pl |

| 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives (AZ-5, 9, 10, 14, 19) | MCF-7 | High efficacy with 89% to 94% inhibition at 0.1-2 µM. | Cytotoxicity | nih.gov |

Tubulin Polymerization Inhibition and Microtubule Destabilization

A significant area of research for azetidin-2-one analogs has been in the development of anticancer agents that target the microtubule network, a critical component of the cellular cytoskeleton essential for mitosis. nih.gov Certain analogs have been designed as microtubule-destabilizing agents that function as colchicine-binding site inhibitors (CBSIs). nih.gov

One prominent strategy involves creating analogs of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor, by replacing the ethylene (B1197577) bridge of CA-4 with an azetidin-2-one scaffold. nih.gov In these designs, a 3,4,5-trimethoxyphenyl group, which mimics Ring A of CA-4, is typically placed at the N1 position of the azetidin-2-one ring. The C4 position is then substituted with various other aryl groups, analogous to Ring B of CA-4. nih.gov

Research findings have shown that a series of novel 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) analogs demonstrated significant antiproliferative activity against breast cancer cell lines. nih.gov For instance, compounds with a 3,4,5-trimethoxyphenyl group at the N1 position and various substituted phenyl groups at the C4 position showed potent inhibition of tubulin polymerization in vitro. nih.gov Specific analogs exhibited IC50 values in the nanomolar range, comparable to the activity of CA-4 itself. nih.gov

Table 1: Antiproliferative Activity of Selected Azetidin-2-one Analogs in Breast Cancer Cells

| Compound | C4-Substituent (Ring B) | MCF-7 IC₅₀ (nM) | MDA-MB-231 IC₅₀ (nM) |

|---|---|---|---|

| 9h | 4-Fluorophenyl | 11 | 25 |

| 9q | 3-Amino-4-methoxyphenyl | 10 | 23 |

| 9r | 3-Nitro-4-methoxyphenyl | 10 | 24 |

| 10p | 3-Hydroxy-4-methoxyphenyl | 10 | - |

| 10r | 3-Nitro-4-methoxyphenyl | 10 | - |

| 11h | 4-Fluorophenyl | 33 | - |

| CA-4 | (Reference) | 2.5 | 2.5 |

Data sourced from a study on 3-(prop-1-en-2-yl)azetidin-2-one and related analogs as colchicine-binding site inhibitors. The compounds feature a 3,4,5-trimethoxyphenyl group at the N1 position. nih.gov

Molecular docking studies support the hypothesis that these β-lactam compounds interact with the colchicine-binding domain of tubulin, leading to the disruption of the microtubule network. nih.gov

Induction of Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics by azetidin-2-one analogs directly impacts cell division, leading to cell cycle arrest and programmed cell death (apoptosis). nih.gov The inhibition of tubulin polymerization prevents the formation of a functional mitotic spindle, a requisite for the separation of chromosomes during mitosis. nih.gov

Flow cytometry analysis of breast cancer cells treated with potent tubulin-inhibiting azetidin-2-one analogs revealed a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov For example, compound 9q (1-(3,4,5-trimethoxyphenyl)-4-(3-amino-4-methoxyphenyl)-3-(prop-1-en-2-yl)azetidin-2-one) was shown to arrest MCF-7 cells in the G2/M phase, which subsequently led to cellular apoptosis. nih.gov Immunofluorescence studies confirmed that this compound disrupted the organization of microtubules within the cells, resulting in mitotic catastrophe and cell death. nih.gov This mechanism, where HDAC inhibitors induce growth arrest, differentiation, and/or apoptosis, is a hallmark of many successful anticancer agents. nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation. nih.govexplorationpub.com Their inhibition can lead to the hyperacetylation of histones, altering chromatin structure and gene expression, which can induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov While the azetidin-2-one scaffold is not a classic zinc-binding group found in common HDAC inhibitors like hydroxamic acids, derivatives incorporating this ring system have been explored for this activity. explorationpub.com

The development of HDAC inhibitors often focuses on designing molecules with three key pharmacophoric features: a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site. explorationpub.com Research into psammaplin A, a natural bromotyrosine derivative, has shown that its monomeric form acts as an HDAC inhibitor. nih.gov This suggests that molecules containing a bromophenyl group, a key feature of this compound, could be incorporated into HDAC inhibitor designs.

Studies on class I HDACs (HDAC1, 2, and 3) have shown they can be inhibited by 2-amino anilides, which are larger than traditional hydroxamic acid ZBGs. explorationpub.com This indicates that the active site of these enzymes can accommodate diverse chemical structures, opening possibilities for novel scaffolds like azetidin-2-ones to be integrated into HDAC inhibitor design. Overexpression of class I HDACs is common in various aggressive cancers, and their inhibition is a validated therapeutic strategy. nih.govmdpi.com

Epidermal Growth Factor Receptor (EGFR) Inhibition

While the azetidin-2-one nucleus is a versatile scaffold for targeting various enzymes, specific evidence directly linking analogs of this compound to potent and selective EGFR inhibition is not prominent in the reviewed literature. EGFR inhibitors typically belong to other chemical classes, such as anilinoquinazolines. However, the broad inhibitory potential of the azetidin-2-one ring against different enzymes suggests that with appropriate structural modifications, targeting protein kinases like EGFR could be a potential area for future investigation. nih.gov

Anti-inflammatory Potential

Inflammation is a biological response to harmful stimuli, and chronic inflammation is linked to numerous diseases. mdpi.com Key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2), are major targets for anti-inflammatory drugs. mdpi.comnih.gov Azetidin-2-one derivatives have been noted for their potential anti-inflammatory properties. nih.govnih.gov

The mechanism often involves the inhibition of enzymes that synthesize inflammatory mediators like prostaglandins. mdpi.com For example, chalcones (1,3-diphenyl-2-propen-1-one), which are precursors to flavonoids, exhibit anti-inflammatory activity by inhibiting COX enzymes and reducing nitric oxide (NO) production. nih.gov Given the structural similarities, particularly the presence of aryl substituents, it is plausible that appropriately substituted azetidin-2-one analogs could adopt conformations that allow them to bind to and inhibit these inflammatory targets. scienceopen.com

Antioxidant Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and various pathologies. Antioxidants mitigate this damage by neutralizing free radicals. nih.gov Both the azetidin-2-one core and bromophenol structures have been associated with antioxidant activity. nih.govnih.govresearchgate.net

Studies on various heterocyclic compounds, including derivatives of 1,3,4-oxadiazole (B1194373)/thiadiazole fused with an azetidin-2-one ring, have demonstrated significant antioxidant properties. nih.govresearchgate.net In assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, certain synthetic azetidin-2-one derivatives showed potent radical scavenging activity, with some compounds exhibiting greater efficacy than the standard antioxidant ascorbic acid. researchgate.net

Table 2: Antioxidant Activity of Selected Azetidin-2-one Analogs

| Compound ID | Structure Description | Antioxidant Activity (DPPH) IC₅₀ (µg/mL) |

|---|---|---|

| AZ-5 | Oxadiazole-Azetidinone Derivative | 45.02 |

| AZ-15 | Thiadiazole-Azetidinone Derivative | 42.88 |

| Ascorbic Acid | Standard Reference | 78.63 |

Data sourced from a study on the antioxidant potential of novel 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives. researchgate.net

Other Biological Activities

The versatile 2-azetidinone scaffold has been incorporated into molecules targeting a wide array of biological processes. nih.gov

Anti-HIV Activity: Certain azetidin-2-one derivatives have been identified as possessing anti-HIV properties. nih.gov Research into non-nucleoside reverse transcriptase inhibitors (NNRTIs) has included heterocyclic compounds, and some aryl pyrazole (B372694) derivatives have shown anti-HIV-1 activity. nih.govnih.govresearchgate.net This suggests that the azetidin-2-one framework can be used to design inhibitors of viral enzymes.

Anticonvulsant and Analgesic Activity: The pharmacological reach of azetidin-2-one derivatives extends to the central nervous system. Heterocyclic derivatives incorporating the 1,3,4-oxadiazole/thiadiazole moiety have been reported to have potential anticonvulsant activity. nih.gov

Cholesterol Absorption Inhibition: Perhaps the most successful non-antibiotic application of the azetidin-2-one ring is in the inhibition of cholesterol absorption. nih.gov Ezetimibe, a well-known drug for hypercholesterolemia, features a 2-azetidinone core. researchgate.netmdpi.com It functions by blocking the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for intestinal cholesterol uptake. mdpi.comresearchgate.net Numerous analogs have been synthesized and tested, exploring the structure-activity relationship (SAR) by modifying the substituents at the N1, C3, and C4 positions of the azetidinone ring. researchgate.netresearchgate.net

Thrombin Inhibition: Azetidin-2-ones have been developed as mechanism-based inhibitors of serine proteases, including thrombin, a key enzyme in the blood coagulation cascade. nih.govnih.gov A series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives were found to be potent, time-dependent inhibitors of thrombin. nih.gov The study highlighted that substitution at the N1 and C4 positions of the β-lactam ring was critical for inhibitory activity and selectivity. nih.gov

Vasopressin Antagonism: The azetidin-one structure has also served as a platform for developing antagonists for G protein-coupled receptors. nih.govnih.gov A novel series of azetidinones were identified as potent and selective antagonists of the vasopressin V1a receptor. nih.govnih.gov Optimization of this series led to compounds with subnanomolar receptor affinities, demonstrating potential for treating CNS disorders. nih.gov

In Vivo Biological Evaluation of Selected Analogs

An extensive review of the scientific literature did not yield specific in vivo biological evaluation data for this compound or its direct analogs. However, to provide a broader context of the potential pharmacological activities of the azetidin-2-one scaffold, studies on other substituted analogs have reported various in vivo effects. For instance, certain coumarin-chalcone analogs incorporating a 2H-chromen-2-one moiety have undergone in vivo screening for their potential as anti-breast cancer agents. nih.gov Similarly, some quinazolin-4(3H)-one derivatives have been evaluated in vivo for their anticonvulsant activity using a pentylenetetrazole (PTZ)-induced seizure model in mice. nih.gov Additionally, the in vivo anti-inflammatory and antinociceptive activities of phenolic compounds from Sideritis stricta have been assessed using carrageenan-induced hind paw edema and p-benzoquinone-induced abdominal constriction tests in mice. nih.gov It is important to reiterate that these findings are for structurally distinct azetidin-2-one derivatives and not for analogs of this compound.

Cytotoxicity and Toxicity Assessment

The in vitro cytotoxic activity of a series of 1,3,4-trisubstituted azetidin-2-one derivatives has been investigated, providing insights into the potential anti-cancer properties of compounds structurally related to this compound. cu.edu.eg In this research, analogs featuring a bromophenyl group at the C-4 position of the azetidin-2-one ring were synthesized and evaluated for their cytotoxic effects against human cancer cell lines. cu.edu.eg

A notable compound from this series is 4-(4-Bromophenyl)-3-chloro-1-(4-methoxyphenyl)azetidin-2-one . cu.edu.eg The study also explored the structure-activity relationship (SAR), indicating that the nature and position of substituents on the azetidin-2-one ring significantly influence the cytotoxic efficacy. For instance, it was observed that compounds bearing a bromo or chloro substituent at the ortho or para position of the phenyl ring at C-4 exhibited cytotoxic activity. cu.edu.eg

The following table summarizes the cytotoxic activity of a selected analog against two human cancer cell lines.

| Compound Name | Cancer Cell Line | IC₅₀ (μM) |

| 4-(4-Bromophenyl)-3-chloro-1-(4-methoxyphenyl)azetidin-2-one | MCF-7 | >100 |

| HCT-116 | >100 | |

| Data from a study on trisubstituted azetidin-2-one derivatives as cis-restricted combretastatin A-4 analogs. cu.edu.eg |

The results indicate that while the presence of a bromophenyl group is a feature of these evaluated analogs, the specific substitution pattern plays a crucial role in determining the cytotoxic potential. Further research is necessary to elucidate the cytotoxic profile of this compound and its direct derivatives.

Structure Activity Relationship Sar and Rational Design in 1 3 Bromophenyl Azetidin 2 One Medicinal Chemistry

Influence of the Bromophenyl Substituent at N-1 on Biological Potency and Selectivity

The N-1 substituent of the azetidin-2-one (B1220530) ring plays a pivotal role in modulating the pharmacological properties of these compounds. The presence of a phenyl ring at this position is a common feature in many biologically active azetidin-2-ones. The specific substitution pattern on this phenyl ring can significantly influence potency and selectivity.

While direct comparative studies isolating the effect of the 3-bromo group on 1-phenylazetidin-2-one (B1348813) are not extensively detailed in the provided literature, the frequent appearance of halogenated phenyl rings at the N-1 position in potent bioactive molecules suggests their importance. For instance, studies on related heterocyclic structures, such as quinazolinones, have shown that the presence of a halogen atom on a substituted aromatic ring at key positions can enhance antimicrobial activities. nih.gov In the context of neurokinin-2 (NK2) receptor antagonists, a dichlorophenyl substituent was a key feature of a potent series of compounds, indicating that halogenation of the N-aryl moiety is a favorable strategy for achieving high affinity. nih.gov The 3-positioning of the bromo group also dictates a specific spatial arrangement that can either be favorable for fitting into a binding pocket or help to avoid steric clashes, thereby contributing to selectivity for a particular biological target over others.

Impact of Substitutions at C-3 and C-4 of the Azetidin-2-one Ring on Efficacy

Substitutions at the C-3 and C-4 positions of the azetidin-2-one ring are fundamental to the efficacy and mechanism of action of these compounds. The nature, size, and stereochemistry of these substituents can dramatically alter the biological activity profile.

Stereochemistry: The relative stereochemistry of the substituents at C-3 and C-4 is often a critical determinant of activity. In many series of azetidin-2-one derivatives, a trans relationship between the C-3 and C-4 substituents is found to be superior to a cis disposition for biological potency. nih.gov This stereochemical preference highlights the specific three-dimensional conformation required for optimal interaction with the target protein.

C-4 Substituents: A substituent at the C-4 position is generally considered essential for good inhibitory properties. nih.gov The nature of this substituent can vary widely, from simple alkyl or aryl groups to more complex heterocyclic systems. For example, in a series of azetidin-2-one based thrombin inhibitors, polar C-4 substituents were found to enhance the selectivity of inhibition for thrombin compared to other proteases like plasmin. nih.gov In the development of combretastatin (B1194345) A-4 analogues, placing a 3,4,5-trimethoxyphenyl substituent at the C-4 position was a key design element for achieving potent antiproliferative activity. nih.gov

C-3 Substituents: The C-3 position offers another site for diversification to modulate activity.

Halogenation: Introduction of a chloro group at C-3 has been shown to yield potent antimitotic agents. For instance, 3-chloro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one demonstrated significant antiproliferative activity in MCF-7 breast cancer cells. nih.gov

Alkenyl Groups: The introduction of unsaturated moieties like prop-1-en-2-yl, allyl, and buta-1,3-dien-1-yl at the C-3 position has led to the discovery of potent tubulin polymerization inhibitors. nih.gov

Guanidinopropyl Group: A 3-(3-guanidinopropyl) side chain was explored for developing thrombin inhibitors, although homologation to a guanidinobutyl moiety reduced activity, indicating sensitivity to side chain length. nih.gov

Aryl Groups: In a series of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, the presence of a 3-methyl-4-fluorophenyl group at C-3 resulted in modest antiviral activity against human coronavirus (229E). nih.gov

The following table summarizes the impact of C-3 and C-4 substitutions on the biological activity of azetidin-2-one derivatives based on reported research findings.

| Position | Substituent Type | Resulting Biological Activity | Reference Compound Example |

| C-4 | Phenyl | Weak thrombin inhibition (when N-1 is unsubstituted) | 4-phenethyl-3-(3-guanidinopropyl)azetidin-2-one |

| C-4 | Polar groups | Enhanced selectivity for thrombin inhibition | Not specified |

| C-4 | 3,4,5-trimethoxyphenyl | Potent antiproliferative activity | trans-isomers of C-4 substituted azetidinones |

| C-3 | Chloro | Potent antimitotic activity | 3-chloro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one |

| C-3 | Prop-1-en-2-yl | Potent tubulin polymerization inhibition | 3-(prop-1-en-2-yl)azetidinone analogues of combretastatin A-4 |

| C-3 | 3-methyl-4-fluorophenyl | Moderate antiviral activity (human coronavirus 229E) | trans-3-(3-methyl-4-fluorophenyl)-4-(diethoxyphosphoryl)azetidin-2-one |

| C-3/C-4 | trans stereochemistry | Superior potency compared to cis isomers | Thrombin inhibitors |

Role of Bridging Linkers and Fused Heterocyclic Rings on Pharmacological Profiles

Incorporating the 1-(3-bromophenyl)azetidin-2-one core into larger, more complex structures through bridging linkers or by fusion with other heterocyclic rings is a common strategy to enhance pharmacological activity and explore new therapeutic applications. ijpsr.com These modifications can improve binding affinity, modulate physicochemical properties, and introduce new interaction points with biological targets.

Fused Heterocycles: The fusion of the azetidin-2-one ring with other heterocyclic systems can lead to novel scaffolds with unique biological profiles. masterorganicchemistry.com This approach often results in rigid structures that can precisely orient key pharmacophoric elements.

Bridging Linkers to Other Heterocycles: A more common and flexible approach is to attach another heterocyclic moiety to the azetidin-2-one core, often at the N-1 or C-4 position. This creates hybrid molecules that can exhibit combined or enhanced activities of the individual components.

Oxadiazole/Thiadiazole Rings: A notable example involves the synthesis of 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one derivatives. nih.gov These compounds have shown promising anticancer and antimicrobial potential. The oxadiazole or thiadiazole ring, attached to the N-1 position of the azetidin-2-one, acts as a key pharmacophoric element.

Pyrazoles: Novel derivatives of 3-chloro-4-(2-substituted phenyl)-1-(4'-((1-(5-(4-substituted phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethylidene)amino)-[1,1'-biphenyl]-4-yl)azetidin-2-one have been synthesized and evaluated for their antimicrobial activity. niscpr.res.in In this case, a complex pyrazole-containing biphenyl (B1667301) moiety is attached at the N-1 position.

Benzimidazoles: The hybridization of azetidin-2-one with a benzimidazole (B57391) ring has also been explored. For example, 3-(azetidin-3-yl)-1H-benzimidazol-2-one has been identified as a bioisostere for spiro-oxindole piperidines in the development of mGlu2 receptor positive allosteric modulators (PAMs). nih.gov

The following table illustrates examples of azetidin-2-one derivatives with bridging linkers to other heterocyclic rings and their associated biological activities.

| Azetidin-2-one Position | Bridged/Fused Heterocycle | Resulting Biological Activity |

| N-1 | 1,3,4-Oxadiazole (B1194373)/Thiadiazole | Anticancer, Antimicrobial |

| N-1 | Pyrazole (B372694) (via biphenyl linker) | Antimicrobial |

| C-3 | Benzimidazol-2-one | mGlu2 Receptor Positive Allosteric Modulator |

Design Principles for Optimizing Potency, Selectivity, and Drug-likeness

The rational design of this compound derivatives into viable drug candidates requires a multi-parameter optimization process that balances potency, selectivity, and "drug-like" properties such as metabolic stability and bioavailability.

Optimizing Potency and Selectivity:

Target-Specific Substitutions: As seen with thrombin inhibitors, the introduction of polar groups at C-4 can enhance selectivity. nih.gov This principle of matching the physicochemical properties of the substituent to the target's binding site is fundamental.

Stereochemical Control: Ensuring the correct stereochemistry (e.g., trans at C-3/C-4) is often crucial for high potency. nih.gov

Exploiting Halogenation: The 3-bromo group on the N-1 phenyl ring can be a key anchor point. Further halogenation or the introduction of other substituents on this ring can fine-tune electronic and steric properties to improve target engagement.

Enhancing Drug-Likeness:

Metabolic Stability: A major challenge in drug development is metabolic vulnerability. A case study on neurokinin-2 (NK2) antagonists demonstrated that replacing a metabolically labile N-methylamide with a more stable lactam ring significantly increased stability in human liver microsome (HLM) preparations. nih.gov Further optimization by modifying an N-benzyl group to a less lipophilic cyclopropylmethyl group attenuated P-450 metabolism and further improved stability. nih.gov

Lipophilicity (LogD/LogP): High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The optimization of the NK2 antagonists involved a conscious effort to reduce lipophilicity (log D) by replacing lipophilic substituents (N-benzyl) with smaller, less lipophilic groups (N-cyclopropylmethyl), which led to improved metabolic stability. nih.gov

Introduction of Polar/Heteroatomic Groups: Incorporating heteroatoms into substituents, such as in the morpholine (B109124) and thiomorpholine (B91149) series of H1-antihistamines, can reduce pKa and/or logP, leading to improved selectivity and CNS profiles. researchgate.net

Rational Design of Novel this compound Analogs as Lead Compounds

Based on the established SAR principles, a rational design strategy for novel this compound analogs as lead compounds can be formulated. The goal is to systematically modify the core scaffold to achieve high potency and selectivity for a specific biological target while maintaining favorable drug-like properties.

Step 1: Core Scaffold and N-1 Substitution: The this compound core serves as the starting point. The 3-bromo-phenyl group is maintained as a key feature, potentially providing a crucial interaction with the target protein.

Step 2: C-4 Directed Diversity: The C-4 position is a critical handle for introducing diversity. A library of analogs would be designed with various aryl or heteroaryl substituents at C-4. The choice of these substituents would be guided by the target class. For example, for enzyme inhibitors, groups capable of specific interactions (e.g., hydrogen bonding, chelation) with the active site would be prioritized.

Step 3: C-3 Fine-Tuning and Stereochemical Control: With a potent C-4 substituent identified, the C-3 position would be explored to fine-tune activity and selectivity. Small, well-defined substituents such as chloro, methyl, or vinyl groups could be introduced. Throughout this process, stereoselective synthesis methods would be employed to produce the more active trans isomers. mdpi.com

Step 4: Hybridization with Other Pharmacophores: To explore novel mechanisms of action or to enhance potency, the this compound scaffold can be linked to other known pharmacophores. For instance, attaching a known kinase inhibitor fragment to the C-4 position via a suitable linker could generate dual-target inhibitors. The design of such hybrids would be aided by computational modeling to ensure proper orientation and binding.

Step 5: Physicochemical Property Modulation: At each design stage, key drug-like properties (LogP, molecular weight, polar surface area, metabolic stability) would be predicted and monitored. For instance, if a potent analog is found to be too lipophilic, modifications such as introducing polar groups or replacing aromatic rings with heteroaromatic ones would be considered to improve its pharmacokinetic profile, a strategy successfully used in the optimization of Akt inhibitors. nih.gov

An example of a rationally designed novel analog could be a trans-3-chloro-4-(pyridin-4-yl)-1-(3-bromophenyl)azetidin-2-one. This design incorporates the key 3-bromophenyl group, the potency-enhancing C-3 chloro substituent, a specific trans stereochemistry, and a C-4 pyridyl group which can improve solubility and provide a key hydrogen bond acceptor site.

Advanced Research Avenues and Future Directions for 1 3 Bromophenyl Azetidin 2 One Studies

Development of 1-(3-Bromophenyl)azetidin-2-one Based Therapeutics for Emerging Drug Resistance

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents. The azetidin-2-one (B1220530) (or β-lactam) ring is a well-established pharmacophore known for its antibacterial activity, primarily through the inhibition of bacterial cell wall synthesis. ijsr.net Derivatives of this scaffold are being actively investigated as a strategy to combat resistance. nih.gov

Research into novel azetidin-2-one derivatives has demonstrated their potential against a range of resistant bacterial and fungal strains. nih.govmdpi.com For instance, studies on various substituted azetidinones have shown significant antimicrobial potential, sometimes comparable or superior to existing drugs like ampicillin (B1664943) and fluconazole. ijsr.netnih.gov The development of therapeutics based on the this compound structure would involve synthesizing analogues and screening them against clinically relevant MDR strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The bromine substituent on the phenyl ring is of particular interest as halogens can modulate the electronic properties and lipophilicity of a molecule, potentially enhancing its binding affinity to bacterial targets or its ability to penetrate bacterial membranes.

| Azetidin-2-one Derivative Class | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides | Gram-positive and Gram-negative bacteria (e.g., S. epidermidis, P. aeruginosa) | Some derivatives displayed higher antibacterial activity than parent sulfonamide drugs. | mdpi.com |

| Azetidinones coupled with benzothiazepine | Escherichia coli | A derivative with three methoxy (B1213986) groups showed better activity (MIC 62.5µg/ml) than the standard drug ampicillin (MIC 100µg/ml). | ijsr.net |

| 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives | Various bacterial strains | Certain compounds demonstrated significant antimicrobial potential with MIC ranges from 3.34 µM to 3.71 µM. | nih.govresearchgate.net |

Investigation of Advanced Synthetic Methodologies and Sustainable Production Routes

The synthesis of β-lactams is a cornerstone of organic chemistry, with established methods like the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine. nih.gov However, modern pharmaceutical development emphasizes the need for sustainable and efficient production routes. Advanced methodologies are being explored to improve yield, reduce waste, and utilize environmentally benign reagents and conditions.

Key advanced synthetic approaches include:

Catalytic Methods: The use of metal catalysts, such as copper(I) for intramolecular C-N coupling or gold-catalyzed intermolecular oxidation of alkynes, offers efficient pathways to the azetidinone core under mild conditions. organic-chemistry.orgnih.gov

One-Pot Reactions: Protocols that combine multiple reaction steps into a single procedure, such as the one-pot construction of β-lactams from amines via in situ imine formation, enhance efficiency and reduce the environmental factor (E-factor). acs.org

Green Chemistry: The application of green chemistry principles, such as using enzymatic synthesis or microwave irradiation, can lead to milder reaction conditions and reduced use of hazardous solvents. organic-chemistry.orgacs.org For example, enzymatic synthesis is being explored as a green alternative for producing β-lactam antibiotics. acs.org

A sustainable production route for this compound would likely involve a catalyzed, one-pot process that minimizes solvent use and energy consumption, aligning with the goals of modern industrial chemistry. researchgate.net

Further In-Depth Mechanistic Studies of Biological Actions

While the primary mechanism for many β-lactam antibiotics is the inhibition of penicillin-binding proteins (PBPs) involved in cell wall synthesis, the diverse biological activities reported for azetidin-2-one derivatives suggest multiple modes of action. mdpi.comnih.gov Beyond their antimicrobial effects, various derivatives have shown potential as anticancer, anti-inflammatory, and cholesterol absorption inhibitory agents. mdpi.comnih.gov